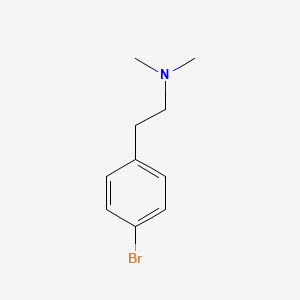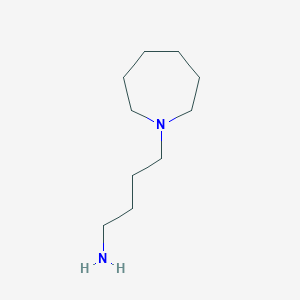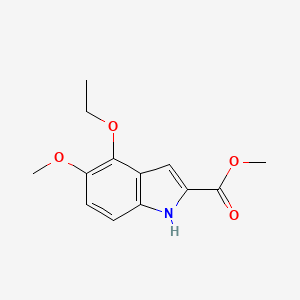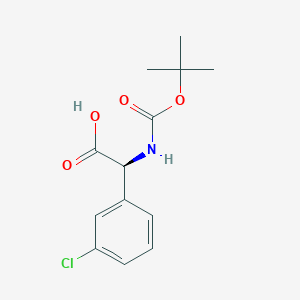
2-(4-Bromophenyl)-N,N-dimethylethanamine
Vue d'ensemble
Description
The compound "2-(4-Bromophenyl)-N,N-dimethylethanamine" is a brominated aromatic amine derivative. While the provided papers do not directly discuss this specific compound, they do provide insights into similar brominated aromatic compounds and their chemical properties, synthesis, and potential applications. For instance, compounds with bromine substituents on the aromatic ring are often used in the synthesis of pharmaceuticals and as ligands for imaging in positron emission tomography (PET) .
Synthesis Analysis
The synthesis of brominated aromatic compounds typically involves the use of commercially available precursors, which are then subjected to various chemical reactions to introduce the desired functional groups. For example, the synthesis of halogenated N,N-dimethyl-2-(2'-amino-4'-hydroxymethylphenylthio)benzylamine derivatives for PET ligands involves the methylation of monomethyl precursors with radioactive iodomethane . Similarly, the synthesis of N-(2-bromophenyl)-2-(4,6-dimethoxyypyrimidin-2-yloxy)benzylamine, a novel herbicide, is achieved in good yield and confirmed by spectroscopic methods .
Molecular Structure Analysis
The molecular structure of brominated aromatic compounds is often characterized using techniques such as X-ray diffraction, NMR, IR, and MS. For instance, the crystal and molecular structure of C, N-{2-[(dimethylamino)methyl]phenyl} diphenyltin bromide was determined by single-crystal X-ray diffraction, revealing a distorted trigonal bipyramidal geometry around the tin atom . Similarly, the structure of antipyrine-like derivatives was characterized by X-ray structure characterization and Hirshfeld surface analysis .
Chemical Reactions Analysis
Brominated aromatic compounds can undergo various chemical reactions, including electrophilic substitution with rearrangement. For example, the bromination of 2,4-dimethylphenol leads to a variety of brominated products depending on the reaction conditions . Additionally, the synthesis of triorganotin cations stabilized by intramolecular Sn-N coordination involves reactions that yield water-soluble triorganotin cations with a trigonal bipyramidal structure .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic compounds are influenced by the presence of the bromine atom and other substituents on the aromatic ring. These properties include solubility in various solvents, boiling and melting points, and reactivity towards other chemicals. For instance, the solubility behavior of triorganotin cations in polar and apolar solvents is determined by the nature of the organic groups attached to the tin atom . The presence of bromine also affects the mass spectra of compounds, as seen in the GC-MS analysis of substituted N-benzyl-4-bromo-2,5-dimethoxyphenethylamines .
Applications De Recherche Scientifique
Antimicrobial and Antiproliferative Agents
- Scientific Field : Pharmacology
- Application Summary : This compound has been used in the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, which have shown promising antimicrobial and antiproliferative (anticancer) activities .
- Methods of Application : The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental). The synthesized compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
- Results or Outcomes : The antimicrobial activity results revealed that compounds d1, d2 and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .
Synthesis of Pyrazinoisoquinoline Derivatives and N-2-(4-bromophenyl)ethyl Chloroacetamide
- Scientific Field : Organic Chemistry
- Application Summary : 4-Bromophenethylamine has been used in the synthesis of pyrazinoisoquinoline derivatives and N-2-(4-bromophenyl)ethyl chloroacetamide .
- Methods of Application : The specific methods of synthesis are not provided in the source .
- Results or Outcomes : The outcomes of these syntheses are not provided in the source .
Synthesis of Hydrazone Derivatives
- Scientific Field : Organic Chemistry
- Application Summary : This compound has been used in the synthesis of hydrazone derivatives .
- Methods of Application : A hydrazone derivative, 2-(4-bromophenyl)acetohydrazide, is made by refluxing the methyl ester with hydrazine. Further hydrazone derivatives of 4-bromophenylacetic acid are made by condensing the simple hydrazone with aldehydes, forming a double bond with the second nitrogen .
- Results or Outcomes : At least 19 of these hydrazones are known .
Synthesis of 4-Bromophenylacetyl-L-aspartic Acid
- Scientific Field : Biochemistry
- Application Summary : Plant protoplasts conjugate aspartic acid with 4-bromophenylacetic acid to form 4-bromophenylacetyl-L-aspartic acid .
- Methods of Application : The specific methods of synthesis are not provided in the source .
- Results or Outcomes : The outcomes of these syntheses are not provided in the source .
Synthesis of Felbinac
- Scientific Field : Pharmaceutical Chemistry
- Application Summary : 4-Bromophenylacetic acid, which can be derived from 2-(4-Bromophenyl)-N,N-dimethylethanamine, reacts with sodium tetraphenylborate to form felbinac .
- Methods of Application : The specific methods of synthesis are not provided in the source .
- Results or Outcomes : Felbinac is a non-steroidal anti-inflammatory drug used in the treatment of pain and inflammation .
Synthesis of Xenbucin
- Scientific Field : Pharmaceutical Chemistry
- Application Summary : Felbinac, which can be synthesized from 4-Bromophenylacetic acid, can be further converted to xenbucin .
- Methods of Application : The specific methods of synthesis are not provided in the source .
- Results or Outcomes : Xenbucin is a non-steroidal anti-inflammatory drug used for the treatment of pain and inflammation .
Safety And Hazards
The safety and hazards associated with “2-(4-Bromophenyl)-N,N-dimethylethanamine” are not explicitly mentioned in the searched resources. However, safety data sheets for related compounds suggest precautions such as avoiding dust formation, avoiding contact with skin and eyes, and ensuring adequate ventilation5.
Orientations Futures
There is limited information available on the future directions of research involving “2-(4-Bromophenyl)-N,N-dimethylethanamine”. However, research on related compounds is ongoing, with a focus on their potential biological activities and therapeutic applications67.
Please note that the information provided is based on the available resources and may not fully cover “2-(4-Bromophenyl)-N,N-dimethylethanamine”. Further research may be needed for a more comprehensive understanding.
Propriétés
IUPAC Name |
2-(4-bromophenyl)-N,N-dimethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN/c1-12(2)8-7-9-3-5-10(11)6-4-9/h3-6H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWCMKTSVOYKLQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10444395 | |
| Record name | 2-(4-BROMOPHENYL)-N,N-DIMETHYLETHANAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10444395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)-N,N-dimethylethanamine | |
CAS RN |
15221-61-1 | |
| Record name | 2-(4-BROMOPHENYL)-N,N-DIMETHYLETHANAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10444395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2-(4-bromophenyl)ethyl]dimethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![(2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid](/img/structure/B1278086.png)



